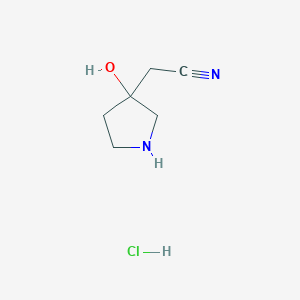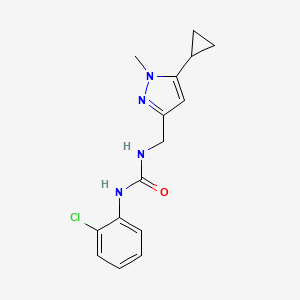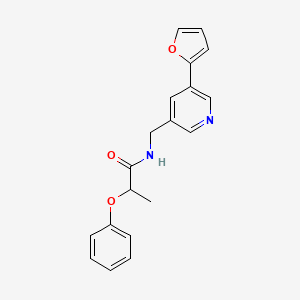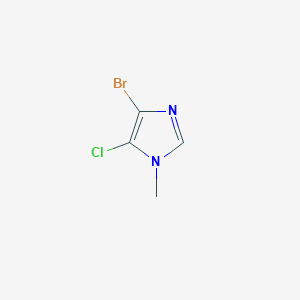
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound has shown promising results in various studies, and its mechanism of action has been thoroughly investigated.
科学研究应用
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. This compound has shown promising results in inhibiting the growth of cancer cells and has been used as a potential drug candidate for cancer treatment. It has also been used in drug discovery research to identify new drug targets and to develop new drugs. Additionally, this compound has been studied for its potential use in neuroscience research, where it has been shown to modulate the activity of certain receptors in the brain.
作用机制
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cancer cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain, which may have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of certain enzymes and receptors in the body, which can have various effects on different physiological processes. For example, the inhibition of certain kinases by this compound can lead to the inhibition of cancer cell growth and proliferation. Additionally, the modulation of certain receptors in the brain by this compound can have therapeutic implications for various neurological disorders.
实验室实验的优点和局限性
The advantages of using 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in lab experiments include its high potency and selectivity, which make it a valuable tool for studying various biological processes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, which makes it a reliable compound for use in lab experiments. However, the limitations of using this compound in lab experiments include its high cost and the potential for off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for the study of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide. One potential future direction is the further investigation of its potential use in cancer treatment. This compound has shown promising results in inhibiting the growth of cancer cells, and further research may lead to the development of new cancer treatments. Additionally, the study of this compound in neuroscience research may lead to the development of new therapies for various neurological disorders. Finally, the development of new synthetic methods for this compound may lead to improvements in its potency and selectivity, which could have implications for its use in various scientific research applications.
合成方法
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method can be found in various research papers and journals.
属性
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-4-9-23-16(15-7-5-13(2)6-8-15)10-20-19(23)26-12-17(24)22-18-21-14(3)11-25-18/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKOCCRBXUUBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)

![(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2650431.png)

![7-chloro-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2650433.png)
![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)

![3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650437.png)




